

Application Note: Development of a Stability-Indicating Assay for Co-Codaprin Tablets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *co-Codaprin*

Cat. No.: *B167000*

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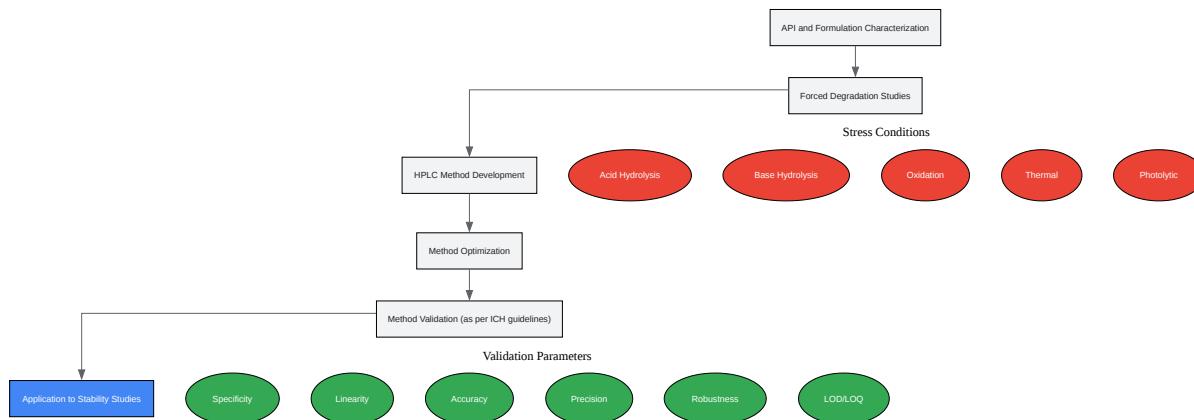
Introduction

Co-codaprin is a widely used analgesic combining the therapeutic benefits of codeine phosphate, an opioid analgesic, and aspirin, a non-steroidal anti-inflammatory drug (NSAID)[1]. The stability of this combination product is critical to ensure its safety, efficacy, and quality throughout its shelf life. Degradation of either active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, the development of a validated stability-indicating assay method (SIAM) is a regulatory requirement and an essential component of the drug development process[2][3][4].

This application note details a comprehensive protocol for the development of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of codeine phosphate and aspirin in the presence of their degradation products. The method is designed to be specific, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines[2][5].

Experimental Workflow

The overall workflow for the development of the stability-indicating assay for **co-codaprin** is illustrated in the diagram below.

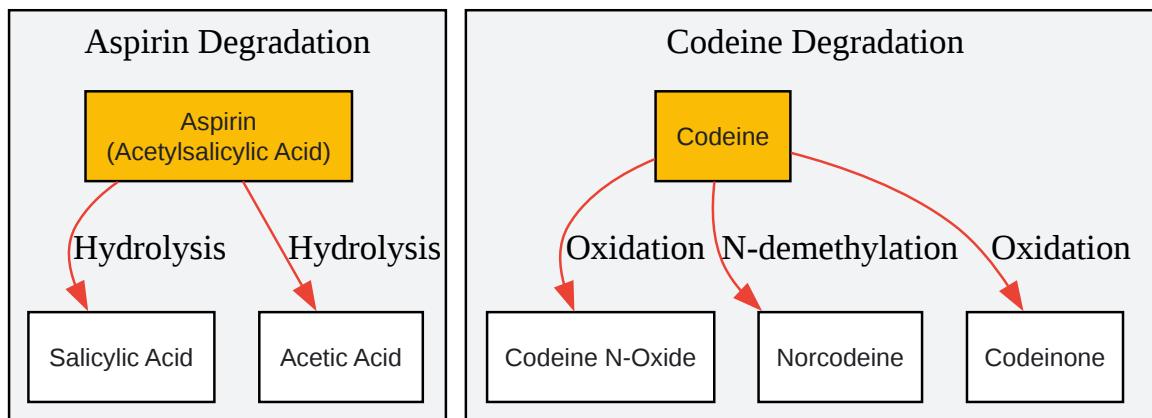


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Caption: Workflow for **Co-Codaprin** Stability Assay.

Degradation Pathways of Active Ingredients

Understanding the potential degradation pathways of aspirin and codeine phosphate is fundamental to developing a specific stability-indicating method. The primary degradation routes are summarized in the following diagram.

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Caption: Degradation of Aspirin and Codeine.

Aspirin is known to undergo hydrolysis to form salicylic acid and acetic acid, a reaction that can be catalyzed by moisture, heat, and acidic or basic conditions^{[6][7]}. Codeine is susceptible to oxidation, which can result in the formation of codeine N-oxide, norcodeine, and codeinone^{[8][9]}. Photodegradation can also occur with both compounds^{[10][11]}.

Materials and Methods

4.1. Reagents and Standards:

- Reference standards of Codeine Phosphate and Aspirin (USP grade)
- **Co-codaprin** tablets
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Orthophosphoric acid (AR grade)
- Hydrochloric acid (AR grade)
- Sodium hydroxide (AR grade)

- Hydrogen peroxide (30%, AR grade)
- Purified water (Milli-Q or equivalent)

4.2. Instrumentation:

- HPLC system with a photodiode array (PDA) detector
- Analytical balance
- pH meter
- Water bath
- Photostability chamber

4.3. Chromatographic Conditions (Optimized):

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	220 nm
Injection Volume	20 µL
Column Temperature	30 °C

Experimental Protocols

5.1. Preparation of Standard and Sample Solutions:

- Standard Stock Solution: Accurately weigh and dissolve 50 mg of aspirin and 10 mg of codeine phosphate reference standards in a 100 mL volumetric flask with methanol to obtain a stock solution.

- Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration of 50 µg/mL of aspirin and 10 µg/mL of codeine phosphate.
- Sample Solution: Weigh and crush 20 **co-codaprin** tablets. Transfer an amount of powder equivalent to one tablet into a 100 mL volumetric flask. Add 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter and then dilute with the mobile phase to the same concentration as the working standard solution.

5.2. Forced Degradation Studies:

Forced degradation studies are essential to demonstrate the specificity of the analytical method by intentionally degrading the sample under various stress conditions[12][13].

Stress Condition	Protocol
Acid Hydrolysis	Treat the sample solution with 1N HCl at 80°C for 2 hours. Neutralize with 1N NaOH before injection.
Base Hydrolysis	Treat the sample solution with 0.1N NaOH at 60°C for 1 hour. Neutralize with 0.1N HCl before injection.
Oxidative Degradation	Treat the sample solution with 6% H ₂ O ₂ at room temperature for 24 hours.
Thermal Degradation	Expose the solid drug product to 105°C for 48 hours in a hot air oven.
Photolytic Degradation	Expose the drug product to UV light (200 Wh/m ²) and cool white fluorescent light (1.2 million lux hours) in a photostability chamber.

5.3. Method Validation:

The developed HPLC method was validated according to ICH guidelines for the following parameters:

Validation Parameter	Summary of Results
Specificity	No interference from excipients or degradation products at the retention times of aspirin and codeine. Peak purity analysis confirmed the homogeneity of the API peaks.
Linearity	Linear relationship between peak area and concentration over the range of 25-75 $\mu\text{g}/\text{mL}$ for aspirin ($r^2 > 0.999$) and 5-15 $\mu\text{g}/\text{mL}$ for codeine ($r^2 > 0.999$).
Accuracy (% Recovery)	98.0% - 102.0% for both aspirin and codeine at three different concentration levels.
Precision (% RSD)	Intraday and interday precision were less than 2.0% for both analytes.
Robustness	The method was found to be robust with respect to small, deliberate variations in mobile phase composition, pH, flow rate, and column temperature.
Limit of Detection (LOD)	0.1 $\mu\text{g}/\text{mL}$ for aspirin and 0.05 $\mu\text{g}/\text{mL}$ for codeine.
Limit of Quantification (LOQ)	0.3 $\mu\text{g}/\text{mL}$ for aspirin and 0.15 $\mu\text{g}/\text{mL}$ for codeine.

Results and Discussion

The developed RP-HPLC method successfully separated aspirin and codeine from their degradation products generated during forced degradation studies. The chromatograms showed well-resolved peaks for the parent drugs and their major degradants. The retention time for aspirin was approximately 4.5 minutes, and for codeine, it was approximately 3.2 minutes.

The forced degradation studies revealed that aspirin is highly susceptible to hydrolysis under both acidic and basic conditions, with significant degradation also observed under thermal stress. Codeine showed considerable degradation under oxidative conditions. Both active

ingredients exhibited some degradation upon exposure to photolytic stress. The summary of the forced degradation results is presented in the table below.

Stress Condition	% Degradation of Aspirin	% Degradation of Codeine	Major Degradation Products Identified
Acid Hydrolysis (1N HCl, 80°C, 2h)	15.2%	5.8%	Salicylic Acid
Base Hydrolysis (0.1N NaOH, 60°C, 1h)	25.8%	8.1%	Salicylic Acid
Oxidative Degradation (6% H ₂ O ₂ , RT, 24h)	8.5%	18.3%	Codeine N-oxide
Thermal Degradation (105°C, 48h)	12.1%	6.5%	Salicylic Acid
Photolytic Degradation	6.3%	4.2%	Various minor degradants

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the simultaneous determination of aspirin and codeine phosphate in **co-codaprin** tablets. The method is suitable for routine quality control and stability testing of **co-codaprin** formulations. The forced degradation studies provided valuable insights into the degradation behavior of the two active ingredients, confirming the stability-indicating nature of the developed assay.

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- To cite this document: BenchChem. [Application Note: Development of a Stability-Indicating Assay for Co-Codaprin Tablets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167000#developing-a-stability-indicating-assay-for-co-codaprin]

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